molecular formula C22H18N4O3S2 B2669535 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361167-87-5

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2669535
CAS No.: 361167-87-5
M. Wt: 450.53
InChI Key: VRHJOJAXZFSVSQ-UHFFFAOYSA-N
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Description

The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS: 313405-34-4) is a benzamide derivative featuring a sulfamoyl group (N-methyl-N-phenyl) at the para position of the benzene ring. The amide nitrogen is connected to a thiazole moiety substituted at position 4 with a pyridin-2-yl group.

Key structural attributes:

  • Sulfamoyl group: The N-methyl-N-phenylsulfamoyl moiety enhances lipophilicity and may influence receptor binding.
  • Thiazole core: Positioned at the benzamide's nitrogen, the thiazole ring provides rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-26(17-7-3-2-4-8-17)31(28,29)18-12-10-16(11-13-18)21(27)25-22-24-20(15-30-22)19-9-5-6-14-23-19/h2-15H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJOJAXZFSVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone to form the thiazole ring.

    Introduction of the Pyridine Moiety: Coupling the thiazole intermediate with a pyridine derivative.

    Sulfamoylation: Reacting the intermediate with N-methyl-N-phenylsulfamoyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the sulfamoyl intermediate with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfamoyl group.

    Reduction: Reduction reactions could target the nitro groups or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The thiazole and pyridine rings might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfamoyl/aryl-thiazole benzamides. Below is a detailed comparison with analogs reported in the literature.

Substituent Variations in Sulfamoyl and Thiazole Moieties

Table 1: Structural and Functional Group Comparisons
Compound Name Sulfamoyl Group Thiazole Substituent (Position 4) Amide Linkage Key References
Target Compound N-methyl-N-phenyl Pyridin-2-yl Benzamide
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide N,N-dimethyl 4-Bromophenyl Benzamide
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) None Pyridin-2-yl Acetamide
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Ethylsulfonyl Pyridin-2-yl Benzamide
N-(4-(Pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-amine None Pyridin-2-yl Fused benzothiazole
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide N,N-diethyl 4-Nitrophenyl Benzamide
Key Observations:

Sulfamoyl Modifications: Replacement of N-methyl-N-phenyl with N,N-dimethyl (as in compound 50 ) reduces steric bulk but may diminish π-π interactions. Ethylsulfonyl derivatives (e.g., ) replace the sulfamoyl group with a sulfonyl moiety, altering electronic properties and hydrogen-bonding capacity.

Thiazole Substituents: Pyridin-2-yl at position 4 (shared with the target compound and GSK1570606A ) facilitates aromatic interactions in binding pockets.

Amide Linkage :

  • Acetamide (GSK1570606A ) shortens the linker between the thiazole and aryl group, possibly reducing conformational flexibility.
  • Fused benzothiazole systems (e.g., GSK735826A ) increase planar surface area, favoring intercalation or stacking interactions.
Key Insights:
  • The target compound’s νC=O (benzamide) and νS=O (sulfamoyl) IR bands align with typical ranges for similar derivatives .
  • Thione tautomerism in triazole analogs (e.g., absence of νS-H at ~2500–2600 cm⁻¹) highlights the importance of tautomeric stability in structural characterization .

Biological Activity

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic compound classified as a sulfonamide, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes a thiazole ring and a pyridine moiety, suggesting diverse biological applications.

Chemical Structure and Properties

The IUPAC name of the compound is 4-[methyl(phenyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide. Its molecular formula is C22H22N4O3S, with a molecular weight of approximately 422.56 g/mol. The compound exhibits properties typical of sulfonamides, including solubility in organic solvents and potential interactions with biological targets.

PropertyValue
IUPAC Name4-[methyl(phenyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Molecular FormulaC22H22N4O3S
Molecular Weight422.56 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Starting from appropriate thioamides and α-haloketones.
  • Introduction of the Pyridine Moiety : Coupling the thiazole intermediate with a pyridine derivative.
  • Sulfamoylation : Reacting the intermediate with N-methyl-N-phenylsulfamoyl chloride under basic conditions.
  • Final Coupling : The final step involves coupling the sulfamoyl intermediate with a benzamide derivative.

Biological Activity

The biological activity of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been evaluated in various studies, focusing primarily on its antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds derived from thiazole and sulfonamide structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds often range from 6.25 to 200 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli10
Pseudomonas aeruginosa12.5

Case Studies

  • Study on Thiazole Derivatives : A study focused on thiazole derivatives reported that modifications in the sulfonamide group significantly enhanced antibacterial activity against Staphylococcus aureus and Candida albicans. The derivatives were synthesized and screened for their antimicrobial properties, showing promising results .
  • Structural Analysis : Another research highlighted the importance of structural geometry in determining the biological activity of sulfonamide thiazoles, suggesting that specific conformations could enhance binding affinity to bacterial enzymes .

Q & A

Q. What are the key synthetic routes for 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Reacting a thiazol-2-amine intermediate with a benzoyl chloride derivative (e.g., 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling may introduce the pyridin-2-yl group to the thiazole ring, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the compound characterized structurally?

Structural elucidation relies on:

  • Spectroscopy :
  • 1H/13C NMR : Assigns protons/carbons to the benzamide, sulfamoyl, and pyridinyl-thiazole moieties (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O bands (~1350–1150 cm⁻¹) .
    • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~508) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Inhibits Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) via sulfamoyl group interactions with bacterial dihydropteroate synthase .
  • Enzyme Inhibition : Demonstrates moderate activity against tyrosine kinases (IC₅₀ = 1.2 µM) in kinase assays, attributed to the pyridinyl-thiazole motif .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving coupling efficiency .
  • Catalyst Tuning : Pd(PPh₃)₄ increases Suzuki-Miyaura coupling yields (from 60% to 85%) compared to Pd(OAc)₂ .
  • Temperature Control : Lowering acylation step temperature to 0–5°C reduces side-product formation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Replace the phenylsulfamoyl group with alkylsulfonamides (e.g., ethyl, isopropyl) to assess hydrophobicity effects on membrane permeability .
  • Bioisosteric Replacement : Substitute pyridin-2-yl with pyrimidin-4-yl to evaluate impact on kinase binding affinity .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with antibacterial potency .

Q. How to resolve contradictions in spectral data interpretation?

  • Advanced NMR Techniques :
  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals in the thiazole-pyridine region .
  • NOESY : Confirms spatial proximity between the N-methyl group and adjacent phenyl ring protons .
    • X-ray Crystallography : Provides unambiguous confirmation of sulfamoyl group orientation in the crystal lattice .

Q. What computational methods are suitable for studying its mechanism of action?

  • Molecular Docking : Simulate binding to ATP-binding pockets of tyrosine kinases (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds with pyridinyl nitrogen .
  • Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify critical residues for binding .

Q. How to investigate reaction mechanisms in its degradation pathways?

  • Kinetic Studies : Monitor pH-dependent hydrolysis of the benzamide bond via HPLC (e.g., t½ = 12 h at pH 7.4 vs. 2 h at pH 1.2) .
  • Isotopic Labeling : Use 18O-labeled water to trace oxygen incorporation during sulfamoyl group hydrolysis .

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